molecular formula C26H26ClN5O2S2 B11627809 2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11627809
M. Wt: 540.1 g/mol
InChI Key: JEVVMKPDECXOMA-QNGOZBTKSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a combination of piperazine, thiazolidine, and pyridopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group. Subsequent steps involve the formation of the thiazolidine ring and the pyridopyrimidine core. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenyl group is a potential site for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring may yield sulfoxides, while reduction of carbonyl groups may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: Similar compounds may include other piperazine derivatives, thiazolidine-containing molecules, and pyridopyrimidine analogs.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and structural features, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H26ClN5O2S2

Molecular Weight

540.1 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26ClN5O2S2/c1-17(2)16-32-25(34)21(36-26(32)35)15-20-23(28-22-8-3-4-9-31(22)24(20)33)30-12-10-29(11-13-30)19-7-5-6-18(27)14-19/h3-9,14-15,17H,10-13,16H2,1-2H3/b21-15-

InChI Key

JEVVMKPDECXOMA-QNGOZBTKSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)SC1=S

Origin of Product

United States

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